6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLPIMVOZZWAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, 6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, features a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7, and a 3,4-dimethoxyphenyl moiety at position 6. Key challenges in its synthesis include:
- Regioselectivity : Ensuring proper cyclization to form the pyrazolo[1,5-a]pyrimidine scaffold without forming isomeric by-products.
- Functional Group Compatibility : Managing the reactivity of methoxy and methyl groups during cross-coupling and halogenation steps.
- Crystallinity : Achieving sufficient purity for thermodynamic solubility studies, as amorphous intermediates complicate characterization.
Cyclocondensation Routes to the Pyrazolo[1,5-a]pyrimidine Core
Classic Cyclocondensation of 3-Aminopyrazoles and 1,3-Diketones
The foundational method for pyrazolo[1,5-a]pyrimidine synthesis involves the reaction of 3-aminopyrazoles with 1,3-diketones or equivalents. For the target compound, 5-amino-2,7-dimethylpyrazole (1.51) reacts with ethyl 3-oxobutanoate (1.50) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core (Scheme 1).
Reaction Conditions :
- Solvent : Acetic acid in 1,4-dioxane.
- Temperature : Reflux (110°C).
- Yield : 73% for intermediate 1.52.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aminopyrazole’s exocyclic amine on the diketone’s carbonyl group, followed by cyclodehydration. Methyl groups at positions 2 and 7 are introduced via the starting aminopyrazole and diketone, respectively.
Halogenation and Functionalization
Chlorination and Bromination
The pyrimidin-7-one intermediate (1.52) undergoes halogenation to introduce reactive sites for subsequent cross-coupling. Chlorination with phosphorus oxychloride (POCl₃) yields 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.53), while bromination with N-bromosuccinimide (NBS) introduces a bromine atom at position 3 (1.54).
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | POCl₃, N,N-diethylaniline | Reflux, 16h | 69% |
| 2 | NBS, CH₂Cl₂ | 0°C, 2h | 79% |
Multicomponent and Pericyclic Approaches
Multicomponent Reactions (MCRs)
Recent advances utilize MCRs to streamline synthesis. A three-component reaction involving aldehydes, aminopyrazoles, and sulfoxonium ylides constructs the pyrazolo[1,5-a]pyrimidine core in one pot (Scheme 18).
Advantages :
- Reduced purification steps.
- Broad substrate scope for aryl aldehydes.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|---|
| Cyclocondensation | Core formation | 73 | High | Moderate |
| Suzuki coupling | Aryl introduction | 50–63 | Moderate | High |
| SNAr | Phenoxy installation | 69 | Low | Moderate |
| Multicomponent | One-pot synthesis | 64–77 | High | Low |
Recommendations :
- The cyclocondensation-Suzuki coupling sequence balances yield and scalability.
- Multicomponent methods are promising but require optimization for electron-deficient aryl groups.
Characterization and Validation
Spectroscopic Data
Crystallinity Studies
X-ray powder diffraction confirms the crystalline nature of intermediates, critical for reproducible solubility measurements.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The pyrazolo[1,5-a]pyrimidine scaffold allows for versatile functionalization. Key analogues and their substituent-driven properties include:
a. 7-(Trifluoromethyl) Analogues
Compounds such as 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6k, 6l) exhibit nanomolar inhibition (IC₅₀ = 18–27 nM) against Pim1 kinase due to the electron-withdrawing trifluoromethyl group at position 7, which enhances binding affinity .
b. COX-2 Inhibitors with 6,7-Disubstitution
The COX-2-selective inhibitor 10f (3-(4-fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine) demonstrates potent activity (IC₅₀ = 1.5 nM) attributed to its 6,7-dimethyl and 4-fluorophenyl substituents . The target compound’s 3,4-dimethoxyphenyl group at position 6 introduces methoxy electron-donating effects, which could modulate COX-2 selectivity differently compared to halogenated aryl groups.
c. ERbeta-Selective Ligands
Pyrazolo[1,5-a]pyrimidines with 5,7-bis(trifluoromethyl) and 3-(4-hydroxyphenyl) groups (e.g., compound 19) show 36-fold selectivity for ERbeta over ERalpha.
Physicochemical Properties
Biological Activity
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a 3,4-dimethoxyphenyl group and dimethyl substitutions on the pyrazolo core, contributes to its significant biological properties.
- Molecular Formula : C16H17N3O2
- CAS Number : 478260-20-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Cytotoxicity
This compound exhibits potent cytotoxic effects against various cancer cell lines:
- HepG2 (Human Liver Cancer) : IC50 = 8.7 μg/ml
- PACA2 (Pancreatic Cancer) : IC50 = 6.4 μg/ml
These values indicate that the compound is significantly more effective than some standard chemotherapeutic agents like Doxorubicin in these cell lines .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance:
- COX-2 Inhibition : The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to celecoxib .
The molecular mechanism through which this compound exerts its effects includes:
- Enzyme Inhibition : It interacts with specific enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : The compound influences the expression levels of genes associated with cell proliferation and apoptosis .
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
Q & A
What are the established synthetic routes for 6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The synthesis typically involves cyclization of aminopyrazole precursors with enaminones or electrophilic reagents. For example, describes a method where pyrazolo[1,5-a]pyrimidine derivatives are synthesized via condensation of aminopyrazoles with enaminones in pyridine, followed by acidification and crystallization (e.g., ethanol/DMF solvent systems yield 62–70% purity) . Similarly, highlights a fusion reaction in DMF with methanol workup, achieving 67% yield for analogous triazolopyrimidines . Key variables include solvent polarity (pyridine enhances nucleophilicity), temperature (reflux for 5–6 hours), and crystallization solvents (ethanol/DMF for high-purity crystals).
Advanced Optimization
To improve yields, suggests multi-step protocols with green chemistry principles, such as using continuous flow reactors or optimizing substituent compatibility. For instance, introducing electron-donating groups (e.g., 3,4-dimethoxyphenyl) may require adjusted stoichiometry to avoid steric hindrance during cyclization .
How can spectral data (NMR, IR, MS) resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Basic Characterization
1H NMR is critical for identifying substituent positions. For example, methyl groups at positions 2 and 7 typically resonate at δ 2.1–2.5 ppm, while aromatic protons from the 3,4-dimethoxyphenyl group appear as multiplets at δ 6.8–7.2 ppm () . IR spectroscopy confirms functional groups, such as C=N stretches at 1600–1650 cm⁻¹.
Advanced Data Contradictions
Conflicting spectral data (e.g., unexpected splitting in NMR) can arise from dynamic rotational isomerism or impurities. resolves such issues using single-crystal X-ray diffraction, which validated the planar geometry of the pyrazolo[1,5-a]pyrimidine core and substituent orientations .
What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
Basic SAR Framework
SAR studies focus on substituent effects at positions 2, 6, and 7. and show that 3,4-dimethoxyphenyl groups enhance lipophilicity and receptor binding, while methyl groups at positions 2 and 7 improve metabolic stability .
Advanced Mechanistic Insights
combines crystallography with enzymatic assays to demonstrate that trifluoromethyl groups (as in analogous compounds) increase binding affinity to kinase targets by 10-fold via hydrophobic interactions . Molecular docking simulations further validate these observations.
How can researchers address discrepancies in reported biological activity data for similar compounds?
Basic Validation
Reproducibility requires strict adherence to synthetic protocols (e.g., purity >95% via HPLC, as in ) and standardized bioassays. For example, uses in vitro kinase inhibition assays with IC50 values normalized to reference inhibitors .
Advanced Resolution
Conflicting data may arise from assay conditions (e.g., pH, co-solvents). recommends using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing interference from fluorescent or colorimetric readouts .
What are the common impurities in pyrazolo[1,5-a]pyrimidine synthesis, and how are they controlled?
Basic Quality Control
Side products include unreacted enaminones or dimerized intermediates. identifies these via TLC (Rf values 0.3–0.5 in ethyl acetate/hexane) and removes them through recrystallization .
Advanced Mitigation
employs preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate trace impurities (<2%) and characterizes them using high-resolution MS .
How do computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?
Basic Applications
Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, used DFT to optimize the geometry of trifluoromethyl-substituted derivatives, correlating HOMO-LUMO gaps with observed stability .
Advanced Workflows
Molecular dynamics (MD) simulations, as in , model ligand-receptor interactions over 100-ns trajectories to identify critical binding residues and guide functionalization .
What crystallographic techniques validate the solid-state structure of pyrazolo[1,5-a]pyrimidines?
Basic Crystallography
Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. reports a planar pyrimidine ring (mean deviation 0.004 Å) and dihedral angles between substituents (e.g., 21.4° for aryl groups) .
Advanced Analysis
Pair distribution function (PDF) analysis, though not explicitly cited, could resolve amorphous phase contaminants in poorly crystallizing derivatives, supplementing SCXRD data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
